

Dazoxiben: A Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Dazoxiben

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Abstract

Dazoxiben, a potent and selective thromboxane synthase inhibitor, has been a subject of significant research interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and physical properties of **Dazoxiben**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the molecular architecture of **Dazoxiben**, summarizes its key physicochemical characteristics in structured tables, and outlines the experimental methodologies for their determination. Furthermore, it includes visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and analysis.

Chemical Structure and Identification

Dazoxiben, chemically known as 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid, is a small organic molecule with the molecular formula $C_{12}H_{12}N_2O_3$.^[1] Its structure features a benzoic acid moiety linked via an ethoxy bridge to an imidazole ring. **Dazoxiben** is an achiral molecule.

Table 1: Chemical Identifiers for **Dazoxiben**

Identifier	Value	Reference
IUPAC Name	4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid	[1]
CAS Number	78218-09-4	[1]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	232.24 g/mol	
SMILES	O=C(O)c1ccc(OCCN2C=CN=C2)cc1	
InChI Key	XQGZSYKGWHUSDH-UHFFFAOYSA-N	[1]
Synonyms	UK-37248, Dazoxibene	

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This section summarizes the key physical and chemical properties of **Dazoxiben** and its commonly used hydrochloride salt. While experimental data for some properties are limited in publicly available literature, predicted values from reliable computational models are also provided.

Table 2: Physical and Chemical Properties of **Dazoxiben**

Property	Value (Dazoxiben)	Value (Dazoxiben HCl)	Method	Reference
Melting Point	Not available	Not available	Experimental	
Boiling Point	Not available	Not available	Experimental	
Water Solubility	Predicted: 1.28 mg/mL	Not available	ALOGPS	
logP	Predicted: 1.44	Not available	ALOGPS	
logS	Predicted: -2.3	Not available	ALOGPS	
pKa (Strongest Acidic)	Predicted: 4.36	Not available	Chemaxon	
pKa (Strongest Basic)	Predicted: 6.49	Not available	Chemaxon	

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. This section outlines generalized methodologies for the determination of key physicochemical properties and for the chemical synthesis and analysis of **Dazoxiben**.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

- An excess amount of **Dazoxiben** is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
- The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- The resulting suspension is filtered through a low-binding filter (e.g., 0.22 μm PVDF) to remove undissolved solid.
- The concentration of **Dazoxiben** in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment is performed in triplicate to ensure accuracy and precision.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

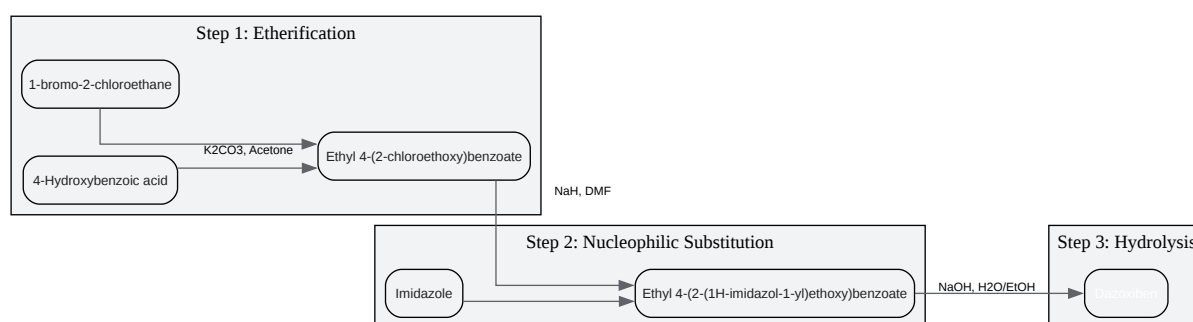
Protocol:

- A solution of **Dazoxiben** of known concentration is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
- A known volume of the **Dazoxiben** stock solution is added to the funnel.
- The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the analyte between the two phases.
- The mixture is allowed to stand until the two phases have completely separated.
- A sample is carefully withdrawn from both the aqueous and n-octanol layers.
- The concentration of **Dazoxiben** in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis of Dazoxiben

A reported synthesis of **Dazoxiben** involves a two-step process starting from 4-hydroxybenzoic acid.

Workflow for **Dazoxiben** Synthesis:



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Caption: Synthetic pathway for **Dazoxiben**.

Experimental Details:

- Step 1: Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield ethyl 4-(2-chloroethoxy)benzoate.
- Step 2: Nucleophilic Substitution: The resulting intermediate is then reacted with imidazole in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) to afford ethyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate.

- Step 3: Hydrolysis: Finally, the ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and ethanol to yield **Dazoxiben**. The product can be purified by recrystallization.

Analytical Methods

HPLC is a standard technique for the quantification and purity assessment of **Dazoxiben**.

Illustrative HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at a wavelength corresponding to the maximum absorbance of **Dazoxiben** (e.g., ~240 nm).
- Injection Volume: 10-20 μ L.
- Quantification: Based on a calibration curve constructed using standards of known concentrations.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **Dazoxiben**.

Expected ^1H NMR Signals (in a suitable deuterated solvent like DMSO- d_6):

- Signals corresponding to the aromatic protons of the benzoic acid ring.
- Signals for the methylene protons of the ethoxy linker.
- Signals for the protons of the imidazole ring.
- A broad signal for the carboxylic acid proton.

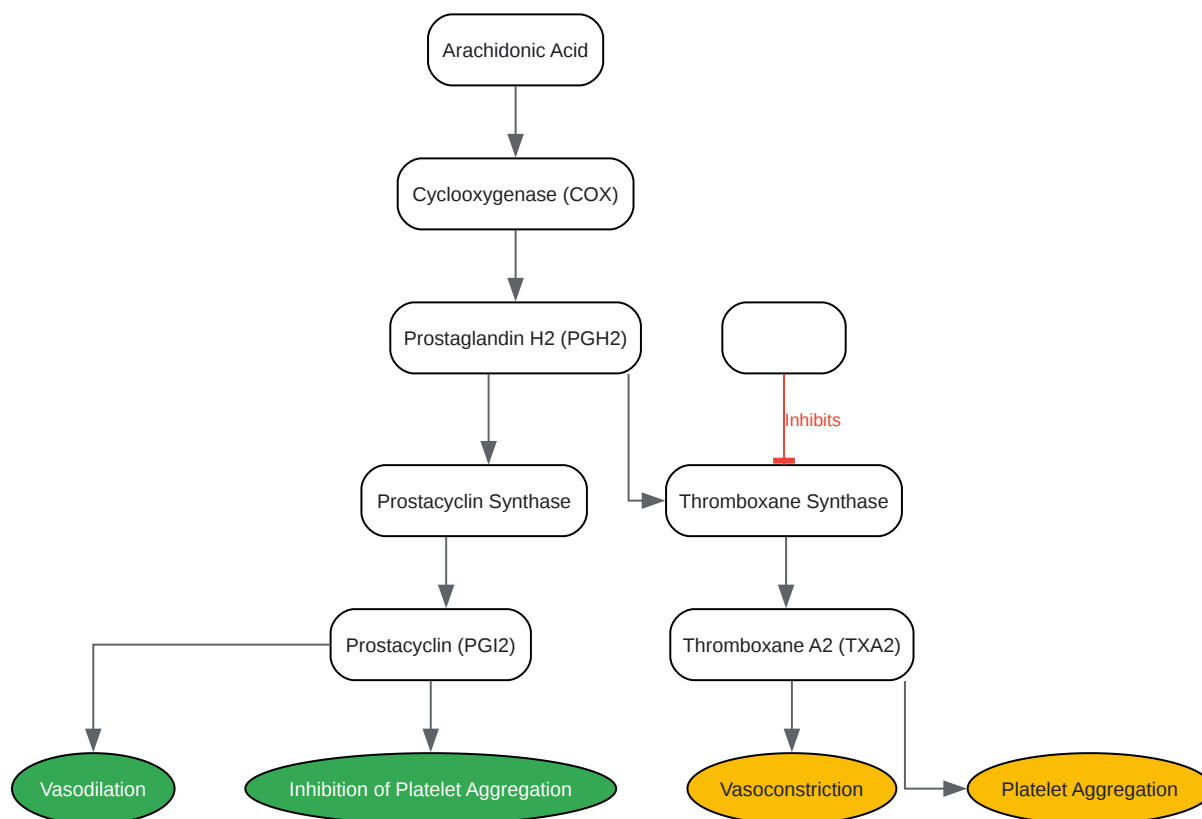
Expected ^{13}C NMR Signals:

- Signals for the carbon atoms of the benzoic acid ring, including the carboxyl carbon.
- Signals for the methylene carbons of the ethoxy bridge.
- Signals for the carbon atoms of the imidazole ring.

Mechanism of Action and Signaling Pathway

Dazoxiben exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A_2 synthase. This enzyme is a key component of the arachidonic acid cascade and is responsible for the conversion of prostaglandin H_2 (PGH_2) to thromboxane A_2 (TXA_2). TXA_2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, **Dazoxiben** reduces the levels of TXA_2 . This leads to a redirection of the PGH_2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI_2), which is a vasodilator and an inhibitor of platelet aggregation.

Signaling Pathway of **Dazoxiben**'s Action:



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Caption: **Dazoxiben's** mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of **Dazoxiben**. The compiled data and outlined experimental protocols offer a valuable resource for scientists engaged in the research and development of this and related compounds. A thorough understanding of these fundamental characteristics is paramount for the rational design of future therapeutic agents and for advancing our knowledge of thromboxane synthase inhibition.

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References

- 1. Dazoxiben | C₁₂H₁₂N₂O₃ | CID 53001 - PubChem [pubchem.ncbi.nlm.nih.gov]
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